Cas no 92-73-9 (N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide)

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide structure
92-73-9 structure
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide
92-73-9
C19H17NO4
323.342585325241
MFCD00043902
34661

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Properties

Names and Identifiers

    • N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide
    • 3-hydroxy-2',5'-dimethoxynaphthanilide
    • N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
    • NAPHTHOL AS-BG
    • Acna Naphthol BG
    • Brenthol FO
    • Cibanaphthol RDM
    • Naphtanilide BG
    • Naphtazol BJ
    • Naphthol AS-BG Supra
    • Sanatol BG
    • Solunaptol FOL
    • Azoic Coupling Component 19
    • 2-Naphthanilide, 3-hydroxy-2′,5′-dimethoxy- (6CI, 7CI, 8CI)
    • N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (ACI)
    • 3-Hydroxy-2′,5′-dimethoxy-2-naphthanilide
    • C.I. Azoic Coupling Component 19
    • Naphtol AS-BG
    • Naphtol AS-BG Supra
    • NSC 37618
    • Tulathol AS-BG
    • +Expand
    • MFCD00043902
    • LAKNSQZHAUYJJM-UHFFFAOYSA-N
    • 1S/C19H17NO4/c1-23-14-7-8-18(24-2)16(11-14)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21/h3-11,21H,1-2H3,(H,20,22)
    • O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C(OC)=CC=C(OC)C=1

Computed Properties

  • 323.11600
  • 2
  • 5
  • 5
  • 323.115758
  • 24
  • 430
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.1
  • 9
  • 0
  • 67.8

Experimental Properties

  • 3.88790
  • 67.79000
  • 1.678
  • 459.1°C at 760 mmHg
  • 231.4°C
  • 1.299

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Security Information

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Alichem
A019109849-1g
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide
92-73-9 95%
1g
$998.00 2023-08-31
Chemenu
CM141323-1g
N-(2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
92-73-9 95%
1g
$430 2021-08-05
eNovation Chemicals LLC
D553182-1g
N-(2,5-DiMethoxyphenyl)-3-hydroxy-2-naphthaMide
92-73-9 97%
1g
$1020 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432726-1g
N-(2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
92-73-9 95+%
1g
¥3645.00

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
Photosynthesis-inhibiting activity of methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Gonec, Tomas; Oravec, Michal; Jampilek, Josef, International Electronic Conference on Synthetic Organic Chemistry, 2020, 1, 1-7

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
Consensus-based pharmacophore mapping for new set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides
Bak, Andrzej ; Kos, Jiri; Michnova, Hana; Gonec, Tomas ; Pospisilova, Sarka; et al, International Journal of Molecular Sciences, 2020, 21(18),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides †
Kos, Jiri ; Gonec, Tomas ; Oravec, Michal; Jendrzejewska, Izabela; Jampilek, Josef, Molecules, 2021, 26(14),

Synthetic Circuit 4

Reaction Conditions
Reference
Preparation of phenol or phenyl acetate derivatives for treatment of allergic diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of phenol or phenyl acetate derivatives as therapeutic drugs for prevention or treatment of diabetes and/or diabetes complications
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Preparation of phenol or phenyl acetate derivatives as inhibitors against the activation of activator protein-1 (AP-1) and nuclear factor of activated T-cells (NFAT)
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Benzamide, naphthalenecarboxamide, arylacetamide, arenesulfonamide, carbamate, thiocarbamate, and benzylamine inhibitors of inosine-5'-monophosphate dehydrogenase
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Aryl amides of 2-hydroxy-3-naphthoic acid
, Czechoslovakia, , ,

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Raw materials

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Preparation Products

N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide Related Literature

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